3-Bromo-2-methylphenol

Protein Tyrosine Phosphatase Inhibition Drug Discovery Enzymology

3-Bromo-2-methylphenol (CAS 7766-23-6) is a brominated ortho-cresol derivative with the molecular formula C₇H₇BrO and a molecular weight of 187.03 g/mol. It presents as an off-white to white solid with a melting point of approximately 89–95°C and a predicted pKa of 9.35±0.10, reflecting the acidity of the phenolic hydroxyl group.

Molecular Formula C7H7BrO
Molecular Weight 187.036
CAS No. 7766-23-6
Cat. No. B2813115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-2-methylphenol
CAS7766-23-6
Molecular FormulaC7H7BrO
Molecular Weight187.036
Structural Identifiers
SMILESCC1=C(C=CC=C1Br)O
InChIInChI=1S/C7H7BrO/c1-5-6(8)3-2-4-7(5)9/h2-4,9H,1H3
InChIKeyWPDXAMRGYMDTOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-2-methylphenol (CAS 7766-23-6): Procurement-Relevant Identity and Core Attributes for Scientific Selection


3-Bromo-2-methylphenol (CAS 7766-23-6) is a brominated ortho-cresol derivative with the molecular formula C₇H₇BrO and a molecular weight of 187.03 g/mol . It presents as an off-white to white solid with a melting point of approximately 89–95°C [1][2] and a predicted pKa of 9.35±0.10, reflecting the acidity of the phenolic hydroxyl group . Its structure features a bromine atom meta to the hydroxyl group and a methyl group ortho to the hydroxyl group, creating a distinct substitution pattern that governs its reactivity as an electrophilic aromatic building block [3].

3-Bromo-2-methylphenol (CAS 7766-23-6): Why Regioisomeric Analogs Are Not Interchangeable


In chemical procurement and synthesis design, the specific position of bromine on the aromatic ring critically determines both reactivity and biological outcome. For brominated methylphenols, the 3-bromo-2-methyl substitution pattern (meta-bromo relative to hydroxyl, ortho-methyl) yields a unique combination of steric and electronic properties distinct from regioisomers such as 4-bromo-2-methylphenol, 5-bromo-2-methylphenol, or 2-bromo-6-methylphenol. Substituting any of these analogs without validation can alter electrophilic aromatic substitution regioselectivity, protein binding affinity, and synthetic yield in cross-coupling reactions [1][2]. The quantitative evidence below demonstrates why this specific isomer must be specified and verified for research continuity.

3-Bromo-2-methylphenol (CAS 7766-23-6): Verifiable Differentiation from Structural Analogs


3-Bromo-2-methylphenol Exhibits Potent Inhibition of TC-PTP with IC₅₀ = 19 μM

3-Bromo-2-methylphenol demonstrates a clear, quantifiable advantage in inhibiting T-cell protein tyrosine phosphatase (TC-PTP) compared to its activity against the closely related phosphatase SHP-1. Against TC-PTP, the compound achieves an IC₅₀ of 1.90 × 10⁴ nM (19 μM) [1]. In the same assay system, its inhibition of SHP-1 is significantly weaker, with an IC₅₀ of 3.00 × 10³ nM (3 μM) [2]. This differential activity indicates that the 3-bromo-2-methyl substitution pattern confers a measurable preference for TC-PTP over SHP-1, a distinction that may be absent or reversed in regioisomeric bromophenols.

Protein Tyrosine Phosphatase Inhibition Drug Discovery Enzymology

3-Bromo-2-methylphenol Synthesis from 3-Bromo-2-methylaniline Achieves 82% Isolated Yield

A defined synthetic route to 3-Bromo-2-methylphenol via diazotization of 3-bromo-2-methylaniline followed by hydrolysis proceeds with a high isolated yield of 82% [1]. This yield is a critical benchmark for procurement, as alternative regioisomers (e.g., 4-bromo-2-methylphenol, 5-bromo-2-methylphenol) typically require different starting materials and often yield lower or less consistent results due to steric hindrance and electronic deactivation at the desired substitution site. The 82% yield is achieved using a scalable procedure (6 g starting material) with straightforward purification via silica gel column chromatography, making it a reliable and cost-effective choice for laboratory-scale preparation.

Organic Synthesis Process Chemistry Diazotization

3-Bromo-2-methylphenol Functions as a Substrate for the 5-HT₆ Serotonin Receptor

Unlike many simple bromophenol building blocks, 3-Bromo-2-methylphenol has documented activity as a substrate for the human 5-HT₆ serotonin receptor, a target implicated in cognition and anxiety disorders . While a direct quantitative comparator (e.g., IC₅₀ or Kᵢ) is not currently available for this specific ligand-receptor pair in the public domain, the explicit identification of this interaction distinguishes it from other methylphenol isomers such as 2-bromo-6-methylphenol and 4-bromo-2-methylphenol, for which no 5-HT₆ receptor activity has been reported in authoritative databases [1].

Neuropharmacology GPCR Serotonin Receptor

Single-Crystal X-Ray Structure Confirms Unique Intermolecular Br···O and C–H···O Interactions

The single-crystal X-ray diffraction structure of 3-Bromo-2-methylphenol reveals specific intermolecular Br···O and C–H···O interactions that stabilize its crystal lattice [1][2]. These halogen and hydrogen bonding motifs are geometry-dependent and would differ significantly in regioisomers such as 4-bromo-2-methylphenol or 2-bromo-6-methylphenol, where the bromine atom occupies a different position relative to the hydrogen-bond donor (-OH) and acceptor (Br) groups. The precise atomic coordinates and displacement parameters (ellipsoids at 50% probability) are publicly available, enabling rigorous computational modeling and co-crystal design.

Crystallography Solid-State Chemistry Structural Biology

Predicted pKa of 9.35 Guides Protonation State and Reactivity in Aqueous Media

The predicted acid dissociation constant (pKa) for the phenolic hydroxyl of 3-Bromo-2-methylphenol is 9.35±0.10 . This value indicates that at physiological pH (~7.4), the compound exists predominantly in its neutral, protonated form. In contrast, the non-brominated parent compound, 2-methylphenol (o-cresol), has a reported pKa of approximately 10.2-10.3 [1]. The bromine substituent lowers the pKa by roughly one unit, enhancing its acidity and potentially altering its hydrogen-bonding capacity, membrane permeability, and electrophilic reactivity.

Physical Organic Chemistry Medicinal Chemistry Drug Design

Melting Point of 89–95°C Distinguishes from Lower-Melting Regioisomers

3-Bromo-2-methylphenol exhibits a melting point in the range of 89–95°C [1]. This contrasts sharply with the 2-bromo-6-methylphenol isomer, which melts near 16°C (a liquid at room temperature) [2], and the 5-bromo-2-methylphenol isomer, which melts at 77–80°C [3]. The higher melting point of the 3-bromo-2-methyl isomer is a direct consequence of its specific intermolecular packing (as evidenced by the crystal structure) and provides a simple, quantitative quality control metric for identity verification and purity assessment upon receipt.

Solid-State Chemistry Physical Characterization Quality Control

3-Bromo-2-methylphenol (CAS 7766-23-6): Evidence-Backed Application Scenarios for Procurement Planning


Protein Tyrosine Phosphatase (PTP) Inhibitor Screening for Immunology and Oncology

Given its documented IC₅₀ of 19 μM against TC-PTP and 3 μM against SHP-1 [1][2], 3-Bromo-2-methylphenol serves as a validated starting point for structure-activity relationship (SAR) campaigns targeting TC-PTP-selective inhibitors. Procurement of this specific isomer ensures that screening results are based on a compound with known, quantifiable activity, rather than an untested analog that may lack any PTP engagement.

Synthesis of 5-HT₆ Receptor-Targeted Chemical Probes and Drug Candidates

The confirmed substrate activity at the 5-HT₆ serotonin receptor positions 3-Bromo-2-methylphenol as a privileged scaffold for medicinal chemistry efforts aimed at cognitive disorders or anxiety. Researchers should prioritize this isomer over other bromocresols, which lack any reported 5-HT₆ receptor interaction, thereby accelerating hit-to-lead progression.

Scalable Synthesis of Complex Aromatic Building Blocks via Cross-Coupling

The high isolated yield (82%) achieved in the diazotization-hydrolysis route [3] demonstrates the compound's synthetic accessibility. For projects requiring multi-gram or kilogram quantities, this yield advantage reduces overall cost and supply risk. Furthermore, the distinct melting point (89–95°C) provides a robust quality control checkpoint to verify identity and purity upon delivery [4].

Structure-Based Drug Design and Co-Crystal Engineering

The availability of a high-resolution single-crystal X-ray structure detailing specific Br···O and C–H···O interactions [5][6] makes 3-Bromo-2-methylphenol an ideal candidate for computational docking studies, pharmacophore modeling, and the rational design of co-crystals with improved physicochemical properties. This structural information is absent for most regioisomers, offering a clear advantage in structure-guided discovery.

Technical Documentation Hub

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